N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-12-3-5-14(6-4-12)23(20,21)17-9-7-13-11-22-15(18-13)19-10-2-8-16-19/h2-6,8,10-11,17H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUFDQWQOGOZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole-containing compounds are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The following methods are commonly employed:
- Starting Materials : Commercially available precursors including thiazoles and pyrazoles.
- Reagents : Common reagents include sulfur, nitrogen sources, and various catalysts.
- Techniques : Advanced purification techniques such as chromatography and crystallization are utilized to achieve high purity and yield.
Biological Activity
This compound has shown promising biological activities, primarily in the following areas:
Anticancer Activity
Research indicates that this compound may inhibit the growth of various cancer cell lines. Its mechanism of action involves:
- Enzyme Inhibition : The compound interacts with specific enzymes associated with cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : It demonstrates significant inhibitory activity against tyrosinase, an enzyme crucial in melanin production. The IC50 values suggest potent activity comparable to standard inhibitors.
The biological activity of this compound is attributed to its ability to bind to various molecular targets:
- Protein Interaction : The compound may bind to proteins involved in signaling pathways, disrupting normal cellular functions.
- DNA Binding : It has been suggested that the compound can intercalate into DNA, leading to cytotoxic effects on rapidly dividing cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Objective : Evaluate the anticancer potential against breast and lung cancer cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with significant apoptosis induction observed through flow cytometry.
-
Tyrosinase Inhibition Study :
- Objective : Assess the inhibitory effect on tyrosinase activity.
- Results : The compound showed a strong inhibitory effect with an IC50 comparable to kojic acid, indicating potential use in skin whitening formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
- Structure : Differs in the substitution pattern: a methylthiazole replaces the pyrazole-thiazole-ethyl chain, and the pyrazole is 1,3,5-trimethyl-substituted.
- Synthesis: Prepared via reaction of 4-(2-methylthiazol-4-yl)benzene-1-sulfonyl chloride with 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine (68% yield) .
- Activity: Exhibits trypanocidal activity as a N-myristoyltransferase (NMT) inhibitor, highlighting the role of the sulfonamide-thiazole-pyrazole scaffold in targeting parasitic enzymes .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Structure : Features a thioxo-pyrimidinyl group instead of pyrazole-thiazole, with a direct sulfonamide-thiazole linkage.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, indicating versatility in introducing sulfur-containing heterocycles .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure: Replaces the thiazole-pyrazole system with an anilinopyridine group.
- Synthesis : Synthesized from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride .
- Activity : The pyridine-aniline moiety could modulate selectivity toward kinases or nucleic acid targets, differing from the heterocyclic thiazole-pyrazole pharmacophore.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Structure: Contains a phenyl-pyrazolylamino-thiazole core linked to an acetamide group.
- Synthesis : Involves coupling of methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amine with a thiazole precursor. Spectral data (1H NMR) confirm regioselective formation .
Structural and Pharmacological Analysis
Table 1: Key Comparative Data
Key Observations:
- Sulfonamide vs. Acetamide : Sulfonamide derivatives (e.g., target compound) typically exhibit stronger hydrogen-bonding capacity, favoring enzyme active-site interactions, while acetamides may enhance metabolic stability .
- Heterocyclic Diversity: The pyrazole-thiazole system (target compound) offers conformational flexibility for target engagement, whereas rigid systems like anilinopyridine () may limit binding modes .
- Synthetic Efficiency: The 68% yield for the trypanocidal analog () suggests feasible scalability for the target compound if similar reaction conditions are employed .
Q & A
Q. Optimization strategies :
- Use anhydrous conditions and inert atmospheres for moisture-sensitive steps (e.g., sulfonylation).
- Employ column chromatography or recrystallization for purification to achieve >95% purity .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR for verifying connectivity of the pyrazole-thiazole-ethyl-sulfonamide backbone. For example, the thiazole C-4 proton appears as a singlet near δ 7.2–7.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~388.08).
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can crystallographic data contradictions be resolved during structural refinement?
Answer:
Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density mismatches) can be addressed using:
- SHELXL refinement (): Apply TWIN/BASF commands for twinned crystals or use restraints for disordered regions.
- Dynamic disorder modeling : For flexible ethyl or pyrazole groups, split atoms or apply isotropic displacement parameter constraints .
Advanced: What computational methods are suitable for analyzing electronic properties and reactivity?
Answer:
- Multiwfn software (): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the sulfonamide and pyrazole-thiazole core.
- Frontier molecular orbital (FMO) analysis : Use DFT (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps and predict charge-transfer interactions .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Answer:
- Bioisostere replacement : Substitute pyrazole with imidazole or thiazole with oxazole to assess impact on biological activity (e.g., kinase inhibition).
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., sulfonamide hydrogen bonding with catalytic lysine residues) .
Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Answer:
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the ethyl linker) causing splitting.
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between thiazole protons and the pyrazole ring .
Advanced: What strategies are recommended for topological analysis of electron density?
Answer:
- AIM (Atoms in Molecules) theory : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian values for the sulfonamide S–N bond, confirming covalent character (∇²ρ < 0) .
- ELF (Electron Localization Function) : Map π-electron delocalization in the pyrazole-thiazole system .
Advanced: How to assess compound stability under varying pH/temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.
- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid formation via hydrolysis) .
Advanced: What experimental designs elucidate biological target interactions?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., carbonic anhydrase).
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
Advanced: How to predict pharmacokinetic properties (e.g., logP, solubility)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
